Sulfate de cholestéryle sodique

Vue d'ensemble

Description

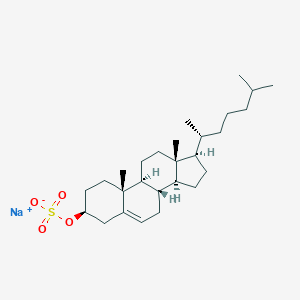

Le sulfate de cholestéryle sodique est un composé chimique de formule moléculaire C₂₇H₄₅NaO₄S. Il s'agit d'un sel de sodium du sulfate de cholestéryle, un stéroïde sulfate naturel présent dans divers systèmes biologiques. Ce composé joue un rôle important dans les processus cellulaires, en particulier dans la stabilisation des membranes cellulaires et la régulation du métabolisme lipidique .

Applications De Recherche Scientifique

Sodium cholesteryl sulfate has diverse applications in scientific research:

Chemistry: It is used as a standard in thin-layer chromatography for the separation of lipids.

Biology: It plays a role in the maturation and capacitation of spermatozoa, facilitating ovum penetration.

Medicine: It is studied for its potential in drug delivery systems due to its ability to stabilize cell membranes.

Industry: It is used in the formulation of cosmetics and personal care products for its emulsifying properties.

Mécanisme D'action

Target of Action

Sodium cholesteryl sulfate, also known as cholesterol sulfate, is a natural constituent of human spermatozoa . It primarily targets protein kinase C (PKC) iso-enzymes , especially the ε, η, and ζ isoforms . It also interacts with the Nuclear receptor ROR-alpha . These targets play crucial roles in various cellular processes, including cell signaling, differentiation, and proliferation .

Mode of Action

Sodium cholesteryl sulfate interacts with its targets to regulate various cellular functions. For instance, it activates multiple PKC iso-enzymes, which are involved in controlling the function of other proteins through phosphorylation .

Biochemical Pathways

Sodium cholesteryl sulfate is involved in several biochemical pathways. It plays a role in the regulation of brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves . Furthermore, it contributes to lysosomal cholesterol export , which is crucial for maintaining cellular cholesterol homeostasis.

Pharmacokinetics

Studies on similar compounds suggest that it may have a large volume of distribution and a slow clearance rate . These properties could potentially impact the compound’s bioavailability and its overall pharmacological effects.

Result of Action

Sodium cholesteryl sulfate has several molecular and cellular effects. It plays a major role in the maturation of spermatozoa and could be involved in the capacitation of sperms, enabling ovum penetration . Low concentrations of sodium cholesteryl sulfate inhibit acrosin, a proteinase present in the sperm acrosome that facilitates ovum penetration .

Action Environment

The action of sodium cholesteryl sulfate can be influenced by various environmental factors. For instance, its function in sperm maturation and capacitation is likely to be influenced by the specific conditions within the male reproductive tract . .

Analyse Biochimique

Biochemical Properties

Sodium cholesteryl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit DNA polymerase and DNA topoisomerase activities . It also has a major role in the maturation of sperm, possibly being involved in the capacitation of sperm and enabling ovum penetration .

Cellular Effects

Sodium cholesteryl sulfate has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to suppress human cancer cell growth and regulate brain metabolism .

Molecular Mechanism

The molecular mechanism of action of sodium cholesteryl sulfate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits acrosin, the proteinase present in sperm acrosome that facilitates ovum penetration .

Metabolic Pathways

Sodium cholesteryl sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . It is synthesized from cholesterol by steroid sulfotransferases (SSTs) such as SULT2B1b and is converted back into cholesterol by steroid sulfatase (STS) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le sulfate de cholestéryle sodique peut être synthétisé par la sulfatation du cholestérol. Le processus implique généralement la réaction du cholestérol avec du trioxyde de soufre ou de l'acide chlorosulfonique en présence d'une base telle que la pyridine. Le sulfate de cholestéryle résultant est ensuite neutralisé avec de l'hydroxyde de sodium pour former du this compound .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit est souvent purifié par recristallisation ou par des techniques de chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de cholestéryle sodique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du sulfonate de cholestéryle.

Réduction : Les réactions de réduction peuvent le reconvertir en cholestérol.

Substitution : Il peut participer à des réactions de substitution où le groupe sulfate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits :

Oxydation : Sulfonate de cholestéryle.

Réduction : Cholestérol.

Substitution : Divers dérivés du cholestéryle selon le substituant introduit.

4. Applications de la recherche scientifique

Le this compound a des applications diverses dans la recherche scientifique :

Chimie : Il est utilisé comme étalon en chromatographie sur couche mince pour la séparation des lipides.

Médecine : Il est étudié pour son potentiel dans les systèmes d'administration de médicaments en raison de sa capacité à stabiliser les membranes cellulaires.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les membranes cellulaires. Il s'intègre dans la bicouche lipidique, améliorant la stabilité et la fluidité de la membrane. Cette intégration affecte divers processus cellulaires, y compris la transduction du signal et le transport membranaire. Dans les spermatozoïdes, il inhibe l'enzyme acrosine, qui est essentielle à la pénétration de l'ovule, jouant ainsi un rôle dans la fécondation .

Composés similaires :

Sulfate de cholestéryle : Le composé parent sans l'ion sodium.

Sulfonate de cholestéryle : Une forme oxydée du sulfate de cholestéryle.

Cholestérol : La forme non sulfatée du composé.

Unicité : Le this compound est unique en raison de sa combinaison de la fraction cholestéryle avec un groupe sulfate, conférant des propriétés chimiques et biologiques distinctes. Sa capacité à stabiliser les membranes cellulaires et à participer à divers processus biochimiques le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Cholesteryl Sulfate: The parent compound without the sodium ion.

Cholesteryl Sulfonate: An oxidized form of cholesteryl sulfate.

Cholesterol: The non-sulfated form of the compound.

Uniqueness: Sodium cholesteryl sulfate is unique due to its combination of the cholesteryl moiety with a sulfate group, imparting distinct chemical and biological properties. Its ability to stabilize cell membranes and participate in various biochemical processes sets it apart from other similar compounds .

Propriétés

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVQXVJTZWENW-KPNWGBFJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951301 | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2864-50-8 | |

| Record name | Sodium cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

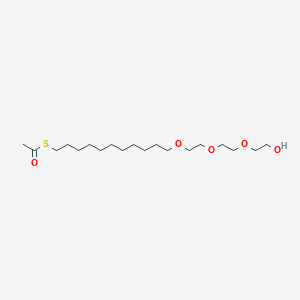

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

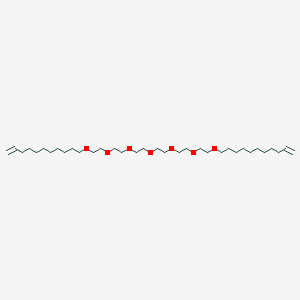

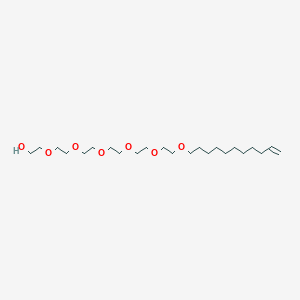

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)